molecular formula C18H13N5O3 B2367411 Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323791-53-2

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2367411
CAS No.: 1323791-53-2
M. Wt: 347.334
InChI Key: PBLSPQAUJORRAG-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to an azetidine ring, which is further connected to a pyrazine and oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of 1,2,4-Oxadiazole: This can be achieved by the reaction of a hydrazide with a nitrile oxide.

    Azetidine Ring Formation: The azetidine ring can be synthesized via the cyclization of a β-amino alcohol with a suitable leaving group.

    Coupling Reactions: The final compound is obtained by coupling the benzofuran moiety with the azetidine-oxadiazole intermediate under appropriate conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.

    Reduction: The oxadiazole ring can be reduced to form the corresponding amine.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets:

    DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

    Enzyme Inhibition: It can bind to the active sites of certain enzymes, blocking their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanone.

    Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-ol.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol.

Uniqueness

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is unique due to its multi-functional structure, which combines the properties of benzofuran, azetidine, pyrazine, and oxadiazole. This combination allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-18(15-7-11-3-1-2-4-14(11)25-15)23-9-12(10-23)17-21-16(22-26-17)13-8-19-5-6-20-13/h1-8,12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLSPQAUJORRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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